2,2-Difluoro-5-methylbenzo[d][1,3]dioxole
Overview
Description
“2,2-Difluoro-5-methylbenzo[d][1,3]dioxole” is a chemical compound with the CAS Number: 68119-29-9 and Linear Formula: C8H6F2O2 . It has a molecular weight of 172.13 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6F2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3
. This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Polyfluoroalkylated Heterocyclic Compounds Synthesis : A study highlighted the one-step synthesis of polyfluoroalkylated heterocyclic compounds, including 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole derivatives, through double Michael-addition reactions. This synthesis route offers high yields and introduces fluorinated moieties, potentially enhancing the metabolic stability of pharmaceuticals (黄维垣, 刘岩松, & 吕龙, 2010).
Novel Synthesis of Chloro-difluoro[1,3]dioxole[4,5-c]pyridine : The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound, has been reported. This synthesis could lead to new routes for developing metabolically stable compounds for drug discovery (M. P. Catalani, A. Paio, & L. Perugini, 2010).
Material Science Applications
- Electro-optical Properties : Research into fluorinated benzobisoxazoles, which can be derived from this compound, explored their electro-optical properties. This study indicates the potential of such derivatives in developing materials with specific optical and electronic characteristics, beneficial for electronics and photonics applications (Ramiro Chavez et al., 2019).
Analytical Chemistry Applications
- Fluorescent Probes for pH and Metal Cations Sensing : Derivatives of this compound have been utilized in the creation of fluorescent probes for sensing pH changes and metal cations. These compounds exhibit high sensitivity and selectivity, making them valuable tools for analytical and biological research (K. Tanaka et al., 2001).
Safety and Hazards
Safety data sheets indicate that “2,2-Difluoro-5-methylbenzo[d][1,3]dioxole” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, and to ensure adequate ventilation .
Properties
IUPAC Name |
2,2-difluoro-5-methyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRXRQJZRSSGQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551739 | |
Record name | 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68119-29-9 | |
Record name | 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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